molecular formula C7H5F2NO B12325052 2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl-

2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl-

Cat. No.: B12325052
M. Wt: 157.12 g/mol
InChI Key: YJKBMQLGYRMKTL-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- is a heterocyclic compound that has garnered significant attention due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and methyl groups on the pyridinone ring enhances its reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- typically involves the introduction of the difluoromethyl group onto the pyridinone ring. One common method is the difluoromethylation of pyridinones using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts such as copper or silver complexes . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted pyridinones, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

5-(difluoromethylidene)-6-methylpyridin-2-one

InChI

InChI=1S/C7H5F2NO/c1-4-5(7(8)9)2-3-6(11)10-4/h2-3H,1H3

InChI Key

YJKBMQLGYRMKTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=CC1=C(F)F

Origin of Product

United States

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